N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide
Description
N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a carboxamide group and a phenyl ring that is further substituted with cyclopentyloxy and methoxy groups. The unique structure of this compound makes it an interesting subject for synthetic and mechanistic studies.
Properties
IUPAC Name |
N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-21-10-11-24-17(13-21)19(22)20-12-14-6-5-9-16(23-2)18(14)25-15-7-3-4-8-15/h5-6,9,15,17H,3-4,7-8,10-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKHMYZZQAQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)NCC2=C(C(=CC=C2)OC)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl ring, which is then coupled with a morpholine derivative. The key steps include:
Formation of the substituted phenyl ring: This can be achieved through various methods such as Friedel-Crafts acylation or alkylation, followed by substitution reactions to introduce the cyclopentyloxy and methoxy groups.
Coupling with morpholine: The substituted phenyl ring is then reacted with a morpholine derivative under conditions that facilitate the formation of the carboxamide linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development or biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It could affect signaling pathways by interacting with key proteins or other molecules involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone: This compound shares the cyclopentyloxy and methoxy substitutions on the phenyl ring but has a different core structure.
N-[(2-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide: Similar in structure but lacks the cyclopentyloxy group.
Uniqueness
N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide is unique due to the combination of its morpholine ring, carboxamide group, and the specific substitutions on the phenyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
